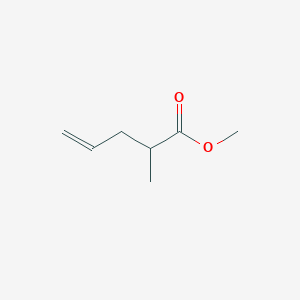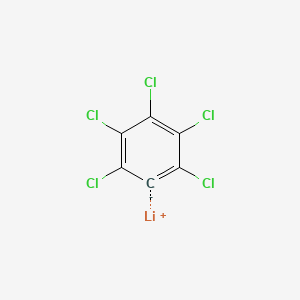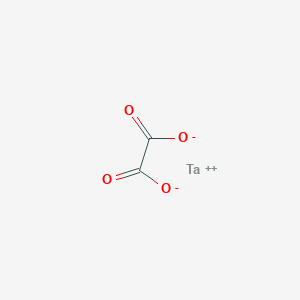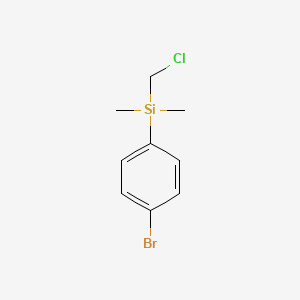![molecular formula C10H10Cl2O B14716394 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 20788-43-6](/img/structure/B14716394.png)
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of chlorobenzenes These compounds are characterized by the presence of chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to form chlorobenzene.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing chlorine.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzyl Chloride: Similar structure but lacks the prop-2-en-1-yloxy group.
4-Chloromethylphenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Allyl Chloride: Contains the allyl group but lacks the benzene ring and additional chlorine atoms.
Propriétés
Numéro CAS |
20788-43-6 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-chloro-4-(chloromethyl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h2-4,6H,1,5,7H2 |
Clé InChI |
SWHFKSLJLPMPMP-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


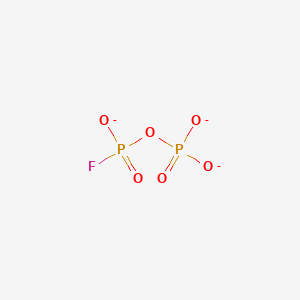
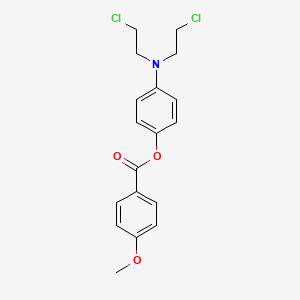
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![N,N'-[(E)-Diazenediyldi(2,1-phenylene)]diacetamide](/img/structure/B14716336.png)
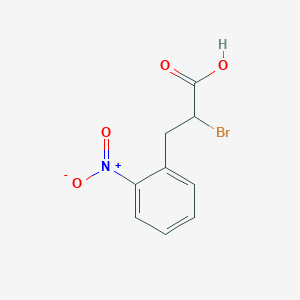
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
